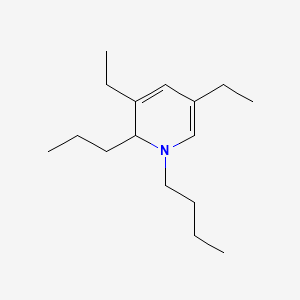
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine is an organic compound with the molecular formula C16H29N. It belongs to the class of dihydropyridines, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a butyl group, two ethyl groups, and a propyl group attached to a dihydropyridine ring .
Méthodes De Préparation
The synthesis of 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine typically involves the condensation reaction of butyraldehyde and aniline. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under controlled temperature conditions. The reaction mixture is stirred and cooled to maintain the desired temperature, ensuring the formation of the target compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine can be compared with other dihydropyridine derivatives, such as:
3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine: This compound has a phenyl group instead of a butyl group, leading to different chemical properties and applications.
3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine: Known for its use in research as a chemical intermediate.
Propriétés
Numéro CAS |
63789-05-9 |
|---|---|
Formule moléculaire |
C16H29N |
Poids moléculaire |
235.41 g/mol |
Nom IUPAC |
1-butyl-3,5-diethyl-2-propyl-2H-pyridine |
InChI |
InChI=1S/C16H29N/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2/h12-13,16H,5-11H2,1-4H3 |
Clé InChI |
UXTIXCUXLURDHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(C=C(C1CCC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















